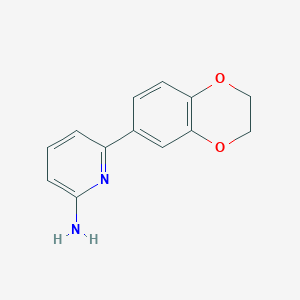

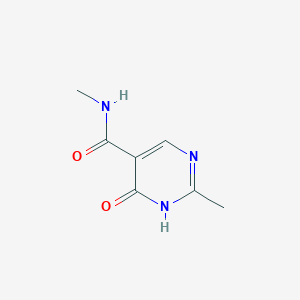

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-amine

Vue d'ensemble

Description

“6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-amine” is a chemical compound with the CAS Number: 1183060-41-4 . It has a molecular weight of 228.25 . The physical form of this compound is powder .

Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework were fabricated . The structures of the sulfonamide derivatives were determined by the IR, 1 H NMR, 13 C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzodioxane ring and a pyridin-2-amine group . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 228.25 , a physical form of powder , and a storage temperature at room temperature .Applications De Recherche Scientifique

Agent antibactérien

Ce composé a montré un potentiel significatif comme agent antibactérien, en particulier contre Bacillus subtilis, où il a atteint 60,04 % d'inhibition de la croissance du biofilm bactérien .

Inhibition enzymatique

Il a également été étudié pour sa capacité à inhiber certaines enzymes, telles que les cholinestérases et la lipoxygenase, qui sont impliquées dans divers processus physiologiques .

Applications antiparasitaires

Les différences dans les sites de liaison des inhibiteurs ont été explorées pour concevoir des inhibiteurs sélectifs d'espèces pour des parasites comme Plasmodium falciparum, indiquant une utilisation potentielle dans les traitements antipaludiques .

Potentiel biologique des dérivés de l'indole

Les dérivés de l'indole, qui partagent un motif structurel similaire avec ce composé, ont montré une large gamme d'applications cliniques et biologiques, suggérant que ce composé peut également posséder des activités biologiques diverses .

Importance pharmacologique des sulfamides

La structure du composé est propice à la synthèse de nouveaux dérivés sulfonamide-acétamide, qui ont une importance révolutionnaire en pharmacologie .

Mécanisme D'action

Target of Action

Related compounds, such as sulfonamides, are known to inhibit proteases , carbonic anhydrase , caspase , and COX-2 . These enzymes play crucial roles in various biological processes, including inflammation, apoptosis, and pain perception.

Mode of Action

Sulfonamides, a class of compounds with similar structures, primarily block the folate synthetase enzyme in bacteria, thus impeding folic acid synthesis which inhibits bacterial growth and multiplication without killing them . They achieve this by coordinating their SO2NH– anion with the Zn+2 cation of carbonic anhydrase, resulting in a reduced HCO3- output for a transition state required for activity .

Biochemical Pathways

Related compounds, such as sulfonamides, are known to disrupt the folic acid synthesis pathway in bacteria . This disruption inhibits bacterial growth and multiplication.

Result of Action

The compound has been found to exhibit significant antibacterial activity. It was reported to be the best antibacterial agent against B. subtilis (60.04% bacterial biofilm growth inhibition) and second most-active against E. coli (60.04%) .

Analyse Biochimique

Biochemical Properties

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-amine plays a significant role in various biochemical reactions. It interacts with enzymes such as cholinesterases and lipoxygenases, exhibiting moderate to weak inhibition . These interactions suggest potential therapeutic applications, particularly in the treatment of diseases like Alzheimer’s . The compound’s ability to inhibit these enzymes indicates its potential to modulate biochemical pathways involved in inflammation and neurotransmission.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It exhibits antibacterial activity, particularly against Bacillus subtilis and Escherichia coli, by inhibiting bacterial biofilm growth . This compound also influences cell signaling pathways and gene expression, potentially impacting cellular metabolism and function. Its effects on cholinesterase enzymes further suggest its role in modulating neurotransmission and cellular communication.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to cholinesterase and lipoxygenase enzymes, inhibiting their activity . This inhibition can lead to changes in gene expression and cellular signaling pathways, ultimately affecting cellular function. The compound’s structure allows it to interact with these enzymes, potentially altering their conformation and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that its antibacterial activity remains consistent over time, suggesting stability in its biochemical properties

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and antibacterial activity Higher doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cholinesterases and lipoxygenases, influencing metabolic flux and metabolite levels . These interactions suggest that the compound can modulate biochemical pathways related to inflammation, neurotransmission, and cellular metabolism. Understanding its role in these pathways is essential for developing therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation These interactions can influence its therapeutic efficacy and potential side effects

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-13-3-1-2-10(15-13)9-4-5-11-12(8-9)17-7-6-16-11/h1-5,8H,6-7H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETWGKKLYIRCBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=NC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1422487.png)

![2-Chloro-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B1422489.png)

![Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate](/img/structure/B1422491.png)

![4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1422497.png)

![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1422499.png)

![7,7-Difluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B1422503.png)

![2-{3-[(3-Chlorophenyl)methoxy]phenyl}acetic acid](/img/structure/B1422507.png)